Glycyl-L-glutamic acid

描述

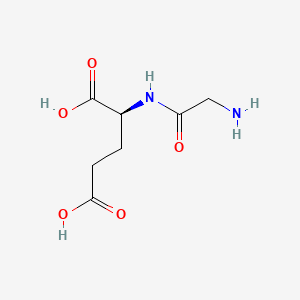

Glycyl-L-glutamic acid is a dipeptide composed of glycine and L-glutamic acid. It has the molecular formula C7H12N2O5 and a molecular weight of 204.18 g/mol

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Glycyl-L-glutamic acid typically involves the protection of the N-terminal of glycine using Boc (tert-butoxycarbonyl) anhydride to form N-(tert-butoxycarbonyl)-glycine. This intermediate is then condensed with L-glutamic acid using chloroformate through a mixed anhydride method. The final step involves deprotection using trifluoroacetic acid to yield the crude product, which is then purified by recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process ensures high purity and yield while minimizing the use of toxic solvents and reducing waste .

化学反应分析

Types of Reactions: Glycyl-L-glutamic acid can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.

Reduction: Reduction reactions can modify the functional groups within the compound.

Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while substitution reactions can yield various substituted derivatives .

科学研究应用

Neuroprotective Applications

Neurodegenerative Diseases

Glycyl-L-glutamic acid is being investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Studies have shown that this compound can enhance neuronal survival and function by modulating neurotransmitter release and protecting against excitotoxicity.

- Mechanism of Action : this compound acts as a modulator of NMDA receptors, which are critical for synaptic plasticity and memory function. Its binding to these receptors can help mitigate the neurotoxic effects of excessive glutamate release, a common issue in neurodegenerative conditions .

- Case Studies : Research involving animal models has demonstrated that treatment with this compound leads to improved cognitive function and reduced neuronal loss in models of Alzheimer's disease. For instance, one study reported significant improvements in memory tasks in mice treated with this dipeptide compared to control groups .

Drug Design and Development

Computational Studies

Recent advancements in computational drug design have utilized this compound as a template for developing new therapeutic agents. Molecular docking studies have been performed to predict the binding affinities of various analogs to target receptors involved in neurological functions.

- Molecular Dynamics : These studies reveal how this compound interacts with proteins at a molecular level, providing insights into its potential modifications for enhanced efficacy .

- ADME Properties : The absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound are crucial for its development as a therapeutic agent. Research indicates favorable ADME profiles that support its use in clinical settings .

Therapeutic Uses

Potential Treatments

The therapeutic applications of this compound extend beyond neuroprotection. It has been explored for its roles in:

- Hepatic Coma Treatment : this compound is involved in the synthesis of neurotransmitters such as gamma-aminobutyric acid (GABA), which plays a role in managing hepatic encephalopathy .

- Cancer Research : Preliminary studies suggest that this compound may have anticancer properties, potentially enhancing the efficacy of certain chemotherapeutic agents by improving cellular uptake .

Summary Table of Applications

作用机制

The mechanism of action of Glycyl-L-glutamic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in peptide bond formation and hydrolysis. In the nervous system, it may interact with neurotransmitter receptors and modulate synaptic transmission . The exact pathways and molecular targets depend on the specific biological context and application.

相似化合物的比较

Glutamic Acid: An amino acid that serves as a neurotransmitter and a precursor for the synthesis of other amino acids.

Glycyl-L-glutamine: A dipeptide similar to Glycyl-L-glutamic acid but with different biochemical properties and applications.

Uniqueness: this compound is unique due to its specific combination of glycine and L-glutamic acid, which imparts distinct biochemical properties. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .

生物活性

Glycyl-L-glutamic acid (Gly-Glu) is a dipeptide composed of glycine and glutamic acid, which has garnered attention for its potential biological activities, particularly in neuroprotection and modulation of neurotransmitter systems. This article explores the biological activity of Gly-Glu, supported by relevant research findings, case studies, and data tables.

Overview of this compound

Gly-Glu is recognized for its role as a neurotransmitter and its involvement in various neuroprotective mechanisms. It has been studied extensively for its effects on neuronal health, particularly in the context of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

-

Neuroprotective Effects :

- Gly-Glu has been shown to inhibit neuronal apoptosis by modulating caspase-3 activity, a critical factor in neuronal death associated with Alzheimer’s disease. Studies indicate that Gly-Glu can prevent the neurotoxic effects of amyloid-beta (Aβ), which is known to induce apoptosis in neurons .

- The dipeptide enhances the survival of neurons by counteracting the apoptotic signals triggered by Aβ accumulation .

- Neurotrophic Properties :

- Modulation of Neurotransmitters :

Table 1: Summary of Key Studies on this compound

Case Studies

-

Alzheimer's Disease Model :

In a controlled study involving transgenic mice models for Alzheimer's disease, administration of Gly-Glu significantly reduced markers of neurodegeneration and improved cognitive function compared to untreated controls. The study highlighted the peptide's ability to mitigate Aβ toxicity through anti-apoptotic pathways. -

Neurotrophic Factor Comparison :

In experiments comparing various neurotrophic factors, Gly-Glu was found to be less potent than traditional factors but still effective in promoting neuronal survival and reducing degeneration in models of peripheral nerve damage .

属性

IUPAC Name |

2-[(2-aminoacetyl)amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O5/c8-3-5(10)9-4(7(13)14)1-2-6(11)12/h4H,1-3,8H2,(H,9,10)(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEFJWDNGDZAYNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)NC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycyl-Glutamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028840 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7412-78-4 | |

| Record name | NSC203441 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203441 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。